Cas no 1485104-79-7 (2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)-)

2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)-
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- インチ: 1S/C9H15N3/c1-6(2)11-9-8(4)10-5-7(3)12-9/h5-6H,1-4H3,(H,11,12)
- InChIKey: IGURVRHAXAJALZ-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)C)=NC(C)=CN=C1C
2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368806-5.0g |
3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |
1485104-79-7 | 5.0g |
$1507.0 | 2023-03-02 | ||
Enamine | EN300-368806-10.0g |
3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |
1485104-79-7 | 10.0g |
$1895.0 | 2023-03-02 | ||
Enamine | EN300-368806-1.0g |
3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |
1485104-79-7 | 1.0g |
$574.0 | 2023-03-02 | ||
Enamine | EN300-368806-2.5g |
3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |
1485104-79-7 | 2.5g |
$1189.0 | 2023-03-02 |
2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)- 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)-に関する追加情報
2-Pyrazinamine, 3,6-Dimethyl-N-(1-Methylethyl)-
The compound with CAS No. 1485104-79-7, commonly referred to as 2-Pyrazinamine, 3,6-Dimethyl-N-(1-Methylethyl)-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazine derivatives, which are known for their unique electronic properties and potential applications in various industries. The pyrazine ring serves as the core structure of this molecule, with two methyl groups attached at the 3 and 6 positions, and an N-(1-methylethyl) substituent at the 2 position. This combination of substituents imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the importance of pyrazine derivatives in the development of advanced materials, particularly in the realm of semiconductors and optoelectronic devices. The pyrazine ring itself is a conjugated system that exhibits strong π-electron delocalization, making it an ideal candidate for applications requiring high electron mobility. The substitution pattern in 2-Pyrazinamine, 3,6-Dimethyl-N-(1-Methylethyl)- further enhances these properties by introducing steric effects and electronic modulation. For instance, the methyl groups at positions 3 and 6 create a steric hindrance that can influence the molecule's packing density in crystalline forms, which is crucial for optimizing material performance.
The N-(1-methylethyl) group at position 2 introduces additional functionality to the molecule. This substituent not only contributes to the overall hydrophobicity of the compound but also serves as a potential site for further chemical modifications. Researchers have explored the use of such substituents in creating self-assembled monolayers (SAMs) on various substrates, which are essential for fabricating nanoscale electronic devices. The ability to modify this group allows for fine-tuning of surface properties, such as wettability and adhesion, which are critical in industrial applications.
In terms of synthesis, 2-Pyrazinamine, 3,6-Dimethyl-N-(1-Methylethyl)- can be prepared through a variety of routes. One common approach involves the nucleophilic substitution reaction on a suitable pyrazine derivative. For example, starting from a pyrazine diamine precursor with appropriate protecting groups at positions 3 and 6, selective deprotection followed by alkylation can yield the desired product. Recent advancements in catalytic methods have also enabled more efficient syntheses with higher yields and better purity levels.
The application potential of this compound extends beyond materials science into pharmaceutical research. Pyrazine derivatives have been reported to exhibit biological activity against various pathogens and cancer cell lines. The presence of electron-withdrawing groups like amino derivatives can enhance bioavailability and target specificity. In vitro studies have shown that 2-Pyrazinamine, 3,6-Dimethyl-N-(1-Methylethyl)- demonstrates moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. These findings underscore its potential as a lead compound for drug discovery programs.
Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the pyrazine ring exhibits significant electron-deficiency due to resonance effects within the conjugated system. This characteristic makes it an attractive candidate for use in coordination chemistry applications, such as metalloorganic frameworks (MOFs). By coordinating with transition metals like zinc or copper ions via its nitrogen atoms, this compound can form extended networks with high surface areas suitable for gas storage or catalysis.
Another area where 2-Pyrazinamine, 3,6-Dimethyl-N-(1-Methylethyl)- has shown promise is in polymer science. Its ability to act as a cross-linking agent or a building block for polymeric materials has been explored in recent studies. For instance, incorporating this compound into polyurethane matrices has been found to improve mechanical strength without compromising flexibility—a property that could be valuable in biomedical applications such as tissue engineering scaffolds.
In conclusion, 2-Pyrazinamine, 3,6-Dimethyl-N-(1-Methylethyl)- is a versatile compound with a rich array of potential applications across multiple disciplines. Its unique combination of structural features makes it an intriguing subject for both fundamental research and industrial development efforts.
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